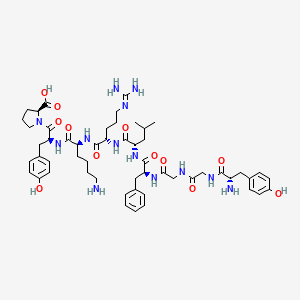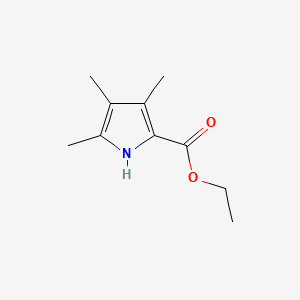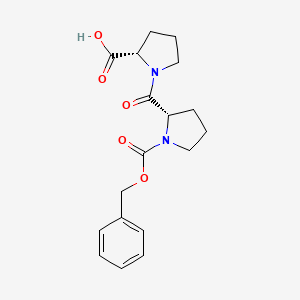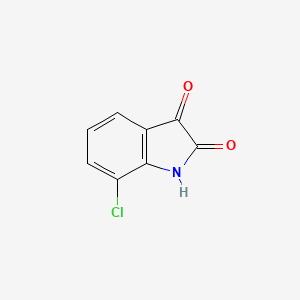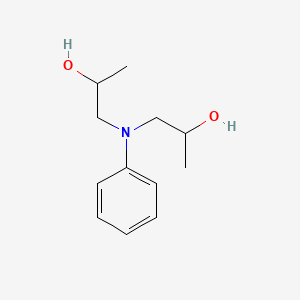
N,N-Bis(2-Hydroxypropyl)anilin
Übersicht
Beschreibung
“N,N-Bis(2-hydroxypropyl)aniline” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as “Anilinodi-2-propanol” and "1,1’- (Phenylimino)di-2-propanol" .
Synthesis Analysis
The synthesis of “N,N-Bis(2-hydroxypropyl)aniline” involves aniline as the raw material. The process involves heating to the appropriate temperature rapidly, adding a calculated amount of propylene oxide within a specified time by continuous feeding, and raising the temperature to the reaction temperature. The reaction continues until the pressure turns to zero under constant temperature, and “N,N-Bis(2-hydroxypropyl)aniline” is achieved after cooling .
Molecular Structure Analysis
The molecular structure of “N,N-Bis(2-hydroxypropyl)aniline” is represented by the molecular formula C12H19NO2 .
Chemical Reactions Analysis
“N,N-Bis(2-hydroxypropyl)aniline” is used as a reagent for the synthesis of bis(2-hydroxypropyl)oxirane, which is used in the production of polyurethane foams .
Physical And Chemical Properties Analysis
“N,N-Bis(2-hydroxypropyl)aniline” is a liquid at 20°C . . The compound has a molecular weight of 209.29 .
Wissenschaftliche Forschungsanwendungen
C12H19NO2 C_{12}H_{19}NO_{2} C12H19NO2
, hat eine Vielzahl von Anwendungen in verschiedenen Bereichen der Wissenschaft.Medizin
Im medizinischen Bereich wird N,N-Bis(2-Hydroxypropyl)anilin hauptsächlich für Forschungs- und Entwicklungszwecke eingesetzt . Es ist nicht für medizinische, häusliche oder andere Zwecke bestimmt. Seine Rolle in der medizinischen Forschung kann die Synthese neuer Verbindungen oder die Verwendung als Reagenz bei der Entwicklung von Pharmazeutika umfassen.
Industrielle Anwendungen
Industriell dient diese Verbindung als chemisches Zwischenprodukt bei der Synthese verschiedener Materialien . Sie kann bei der Herstellung von Polyurethan verwendet werden, das ein Bestandteil von Schäumen, Beschichtungen und Elastomeren ist. Die Methode zur Synthese dieser Verbindung beinhaltet Anilin und Propylenoxid bei hohen Temperaturen, was entscheidend ist für die Herstellung von Urethan und die Verbesserung von Kettenverlängerern .
Umweltwissenschaften
In den Umweltwissenschaften sind die Anwendungen von This compound nicht direkt spezifiziert. Verbindungen wie diese können jedoch zur Untersuchung von Umweltverschmutzern und ihrem Abbau oder zur Entwicklung von umweltfreundlicheren Materialien verwendet werden .
Materialwissenschaften
This compound: ist in der Materialwissenschaft für seinen Einsatz bei der Herstellung von Kettenverlängerern für Polyurethanmaterialien relevant . Diese Verlängerer spielen eine wichtige Rolle bei der Verbesserung der mechanischen Eigenschaften von Polyurethan, wodurch es für eine Vielzahl von Anwendungen geeignet ist, von Automobilteilen bis hin zu Dämmmaterialien.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in der chromatographischen Analyse und Massenspektrometrie verwendet werden . Seine klare flüssige Form und Reinheitsgrade (größer als 85%, bestimmt durch GC) machen es für präzise analytische Arbeiten geeignet.
Biochemie
Zu den biochemischen Anwendungen von This compound gehört seine Verwendung als Rohstoff für die Synthese von Kettenverlängerern, die bei der Herstellung von Polyurethan von Vorteil sind und in verschiedenen biomedizinischen Geräten und Materialien verwendet werden können . Die Fähigkeit der Verbindung, mit Propylenoxid zu reagieren und Derivate zu bilden, ist besonders wertvoll bei der Herstellung von Polymeren mit spezifischen Eigenschaften.
Wirkmechanismus
Mode of Action
The specific interactions between N,N-Bis(2-hydroxypropyl)aniline and its targets are currently unknown . More detailed studies are needed to elucidate the mode of action of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Bis(2-hydroxypropyl)aniline . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[N-(2-hydroxypropyl)anilino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMNQCOHKHUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863096 | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an amine odor; [Dow Chemical MSDS] | |
| Record name | 1,1'-(Phenylimino)bis-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3077-13-2 | |
| Record name | 1,1′-(Phenylimino)bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-hydroxypropyl)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-phenyliminodipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




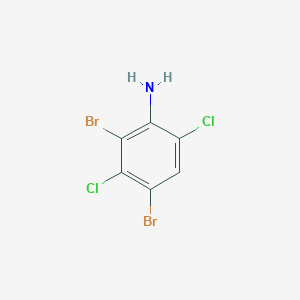
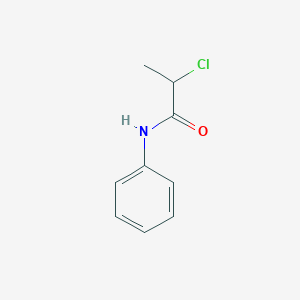
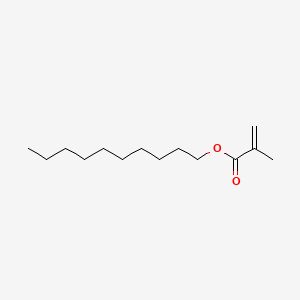

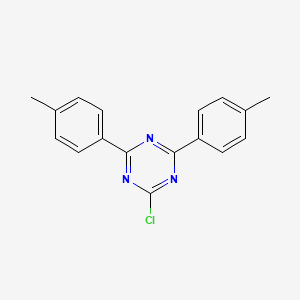

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)
